
GW4064
概要
説明
準備方法
合成経路と反応条件: GW4064は、イソキサゾール環の形成とそれに続く官能基化を含む、複数段階のプロセスを経て合成されます . 主要な工程には以下が含まれます:
イソキサゾール環の形成: これは、2,6-ジクロロベンゾニトリルをイソプロピルマグネシウムクロリドと反応させて対応するグリニャール試薬を形成し、次にこれをシュウ酸エチルと反応させてイソキサゾール中間体を生成する反応が含まれます.
官能基化: イソキサゾール中間体は、鈴木カップリング条件下で4-ブロモ-3-クロロスチルベンとさらに反応させて、最終生成物であるthis compoundを形成します.
工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、グリニャール反応、鈴木カップリング、再結晶やクロマトグラフィーなどの精製工程などの標準的な有機合成技術を含みます .
化学反応の分析
反応の種類: GW4064は、以下を含む様々な化学反応を受けます:
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります. たとえば、酸化は、官能基が修飾された酸化された誘導体を生成することができ、一方、還元は、this compoundの還元された形態を生成することができます .
科学的研究用途
This compoundは、以下を含む広範囲の科学的研究用途を持っています:
科学的研究の応用
Key Mechanisms:
- FXR Activation : Regulates bile acid metabolism and reduces hepatic inflammation.
- Histamine Receptor Modulation : Interacts with histamine receptors (H1 and H4), influencing apoptosis in cancer cells independent of FXR .
- Regulation of Adipokines : Influences the expression of adipokines like leptin and adiponectin, which are crucial in metabolic regulation .
Liver Diseases
This compound has been extensively studied for its protective effects against liver diseases. Research indicates that it can alleviate hepatotoxicity and improve liver pathology in models of cholestatic liver injury.
Study | Findings |
---|---|
This compound corrected bile acid dysmetabolism, reducing hepatotoxicity in SBR animals. | |
Attenuated hepatotoxicity caused by food additives in cholestatic liver injury models. |
Metabolic Disorders
The compound has shown promise in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders by modulating lipid metabolism and improving insulin sensitivity.
Study | Findings |
---|---|
This compound treatment increased adiponectin and leptin expression in preadipocytes, suggesting beneficial effects on metabolic health. |
Cancer Therapy
This compound's role in cancer therapy is particularly noteworthy. It has demonstrated potential in inhibiting tumor growth in colorectal cancer models by modulating the gut microbiome and influencing stem cell proliferation.
Study | Findings |
---|---|
This compound reduced markers of colon tumorigenesis in LPS-treated mice, indicating its protective role against colorectal cancer progression. |
Colorectal Cancer
A recent study explored the effects of this compound on colorectal tumorigenesis in mice models. The results indicated that this compound significantly reduced the expression of key oncogenic markers such as LGR5 and CD44 while promoting gut health by restoring the intestinal barrier function .
Intestinal Health
Another investigation focused on the protective effects of this compound against lipopolysaccharide-induced disruptions to intestinal epithelial barrier function. The findings suggest that this compound can mitigate inflammation and promote gut microbiota diversity, which is crucial for maintaining overall intestinal health .
作用機序
GW4064は、ファルネソイドX受容体に結合して活性化することによってその効果を発揮します . 活性化すると、ファルネソイドX受容体は、胆汁酸合成、脂質代謝、グルコース恒常性に関連する遺伝子の発現を調節します . 含まれる分子標的および経路には以下が含まれます:
類似化合物との比較
類似化合物:
オベチコール酸: 原発性胆汁性胆管炎の治療に使用される、別の強力なファルネソイドX受容体アゴニスト.
GW3965塩酸塩: ファルネソイドX受容体に密接に関連する肝X受容体のアゴニストとして作用する合成化合物.
ケノデオキシコール酸: ファルネソイドX受容体も活性化する天然胆汁酸ですが、GW4064と比較して効力は低くなっています.
This compoundの独自性: this compoundは、ファルネソイドX受容体に対する高い効力と選択性によって独自です . 他のファルネソイドX受容体アゴニストとは異なり、this compoundは、様々な代謝経路や疾患に対する影響について広く研究されており、科学的研究における貴重なツールとなっています .
生物活性
GW4064 is a synthetic agonist of the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. This article provides a comprehensive overview of the biological activities associated with this compound, supported by various research findings and case studies.
This compound primarily functions as an FXR agonist, which leads to several downstream effects:
- Regulation of Gene Expression : this compound enhances the expression of PGC-1α, a key regulator of mitochondrial biogenesis and metabolism. Studies have shown that this compound significantly induces PGC-1α mRNA and protein levels in various cell lines, including HepG2 and C2C12 cells, as well as in vivo in BALB/C mice .
- Activation of G Protein-Coupled Receptors (GPCRs) : this compound interacts with multiple GPCRs, including H1 and H4 histamine receptors, while inhibiting H2 receptors. This interaction has implications for cellular signaling pathways related to inflammation and apoptosis .
Hepatoprotection
This compound has demonstrated hepatoprotective properties in various animal models. In a study involving rats treated with ANIT (alpha-naphthylisothiocyanate), this compound significantly reduced serum levels of liver enzymes (ALT, AST), indicating decreased hepatocellular damage. This effect was more pronounced than that observed with TUDCA, another hepatoprotective agent .
Anti-Inflammatory Effects
Recent research indicates that this compound can mitigate inflammation induced by lipopolysaccharides (LPS) in mouse models. It improves tight-junction integrity in intestinal epithelial cells and modifies bile acid composition, which is crucial for maintaining gut health . Additionally, this compound has been shown to alleviate ER stress and angiogenesis associated with LPS-induced inflammation .
Cancer Research
In cancer studies, this compound has been implicated in modulating tumor growth. For instance, in a rat model of hilar cholangiocarcinoma, treatment with this compound resulted in changes to the expression of key genes involved in tumor progression and bile duct function . Furthermore, it has been observed to induce apoptosis in MCF-7 breast cancer cells through an FXR-dependent pathway .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
Record name | GW 4064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW4064 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-4064 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW4064?
A1: this compound was initially characterized as a potent and selective agonist of FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. [] Upon binding to FXR, this compound promotes its dimerization with retinoid X receptor α (RXRα), leading to the transcriptional regulation of genes involved in bile acid homeostasis, lipid metabolism, glucose regulation, and inflammation. [, , , , ]
Q2: Does this compound exert its effects solely through FXR activation?
A2: Recent research suggests that this compound might interact with additional targets beyond FXR. Studies have shown that this compound can activate cAMP signaling, induce intracellular Ca2+ accumulation, and modulate the activity of G protein-coupled receptors (GPCRs), including histamine receptors. [, ] These findings highlight the importance of considering potential off-target effects when interpreting experimental results obtained with this compound.
Q3: What are the downstream effects of this compound-mediated FXR activation in the liver?
A3: In the liver, this compound activation of FXR leads to the transcriptional repression of CYP7A1, a key enzyme involved in bile acid synthesis. [, , ] This repression occurs through both direct and indirect mechanisms. Directly, FXR activation enhances the expression of small heterodimer partner (SHP), a transcriptional repressor that interferes with CYP7A1 expression. [, ] Indirectly, FXR activation in the intestine stimulates the production of fibroblast growth factor 15 (FGF15), which then signals through the FGFR4 receptor in the liver to suppress CYP7A1. [] This complex interplay highlights the multifaceted role of FXR in maintaining bile acid homeostasis.
Q4: How does this compound impact glucose metabolism?
A4: this compound has demonstrated insulin-mimetic effects in both in vitro and in vivo models of diabetes. [] Studies have shown that this compound can enhance glucose uptake, increase glycogen synthase activity, and improve glucose tolerance. [] These effects are thought to be mediated, at least in part, by FXR-dependent modulation of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of glucose metabolism. []
Q5: Does this compound influence the immune response?
A5: Research suggests that this compound can modulate the immune response, particularly in the context of inflammation. Studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced inflammation in the liver, potentially by suppressing the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) pathway. [] Additionally, this compound has been shown to protect against liver ischemia/reperfusion injuries by upregulating SHP in Kupffer cells, specialized macrophages residing in the liver. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H20Cl3NO5, and its molecular weight is 532.8 g/mol.
Q7: Has this compound shown efficacy in preclinical models of disease?
A7: this compound has demonstrated promising results in various preclinical models. It has shown efficacy in attenuating hepatic steatosis in vitro, [] reducing liver damage in rat models of cholestasis, [, ] and improving glucose tolerance in diabetic mice. []
Q8: What are the limitations of using this compound in research?
A8: One major limitation is the potential for off-target effects, as this compound has been shown to interact with targets beyond FXR. [, ] Additionally, long-term administration of this compound in a high-fat diet mouse model unexpectedly led to exacerbated obesity and diabetes, likely due to a reduction in bile acid pool size and energy expenditure. [] This finding highlights the need for careful consideration of dosage and treatment duration in preclinical studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。